molecular formula C16H23BO4 B12636222 Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B12636222
M. Wt: 290.2 g/mol
InChI Key: SQYOCUYUOZHWFJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester featuring a benzoate core with a methyl group at the ortho position (C2) and a pinacol boronate ester at the para position (C4). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate group . Its synthesis typically involves palladium-catalyzed borylation or lithium-halogen exchange followed by boronate esterification, as inferred from analogous protocols .

Properties

Molecular Formula

C16H23BO4

Molecular Weight

290.2 g/mol

IUPAC Name

ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C16H23BO4/c1-7-19-14(18)13-9-8-12(10-11(13)2)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3

InChI Key

SQYOCUYUOZHWFJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Borylation Reaction

One common method involves a borylation reaction where 2-methyl-3-bromobenzoic acid reacts with bis(pinacolato)diboron. This reaction typically requires a palladium catalyst and a base such as potassium carbonate. The process is conducted under an inert atmosphere (nitrogen or argon) at elevated temperatures to facilitate the reaction.

Reaction Conditions:

Grignard Reaction

Another effective method is the Grignard reaction, which involves reacting 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with ethyl magnesium bromide. Following this reaction, hydrolysis is performed to yield the desired ester.

Reaction Conditions:

  • Reagents: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, ethyl magnesium bromide
  • Process: Hydrolysis after Grignard formation

Esterification Method

Esterification is another viable route where 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is reacted with ethanol in the presence of a catalyst such as sulfuric acid. This method is straightforward and efficient for synthesizing esters.

Reaction Conditions:

  • Reagents: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, ethanol
  • Catalyst: Sulfuric acid

Industrial Production Methods

In an industrial context, the production of this compound typically employs batch reactors or continuous flow reactors to enhance efficiency and scalability.

Batch Process

Batch reactors allow for precise control over temperature and pressure conditions to ensure high yield and purity of the product.

Continuous Flow Process

Continuous flow reactors are increasingly utilized for their ability to enhance production rates while maintaining consistent quality by minimizing human error and optimizing reaction times.

Comparison of Preparation Methods

Method Advantages Disadvantages
Borylation High specificity; suitable for complex substrates Requires specialized catalysts
Grignard Reaction Versatile; can form various derivatives Sensitive to moisture
Esterification Simple and straightforward May require purification steps

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Versatile Building Block
Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is extensively used as a building block in organic synthesis. It facilitates the creation of complex organic molecules that are essential in the development of pharmaceuticals and agrochemicals. Its boron-containing structure allows for various reactions such as Suzuki coupling and other cross-coupling reactions that are pivotal in forming carbon-carbon bonds .

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound is instrumental in the design of drug candidates. Its ability to enhance bioactivity and selectivity makes it crucial for developing effective medications. Research has shown that derivatives of this compound can lead to improved pharmacological profiles for various therapeutic areas .

Case Study: Anticancer Agents
A notable study demonstrated that derivatives of this compound exhibited significant anticancer activity. Researchers synthesized several analogs and evaluated their effects on cancer cell lines, revealing promising results that warrant further investigation .

Biological Imaging
this compound is employed in developing fluorescent probes for biological imaging applications. These probes allow researchers to visualize cellular processes with high specificity and sensitivity. The incorporation of boron into the structure enhances the fluorescent properties necessary for imaging techniques like fluorescence microscopy .

Environmental Chemistry

Environmental Monitoring
In environmental chemistry, the compound's derivatives are explored for their potential in monitoring environmental pollutants. Its ability to react with specific contaminants makes it useful for developing sensors that detect trace amounts of harmful substances in various environments .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boron source in cross-coupling reactions. The boron atom in the dioxaborolane ring can form a complex with a palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Regioisomers

The following compounds are structurally related to the target molecule, differing in substituent positions, functional groups, or electronic properties:

Compound Name Substituents (Position) Key Differences vs. Target Compound Reactivity in Cross-Coupling Stability Synthesis Method
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Boronate (C4), no methyl (C2) Lacks methyl group; reduced steric hindrance Higher reactivity Moderate Photocatalytic borylation
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Methyl ester (vs. ethyl), boronate (C4) Smaller ester group; altered solubility Comparable High Similar to target (ester variation)
Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Chlorine (C2), boronate (C4) Electron-withdrawing Cl; reduced boronate stability Lower reactivity Lower Pd-catalyzed coupling
Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Boronate (C3), methyl (C2) Meta-boronate; altered electronic conjugation Moderate reactivity High Li/Br exchange
Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Fluorine (C2), boronate (C4) Smaller EWG; minimal steric impact Moderate reactivity Moderate Cross-coupling

Key Findings

Reactivity in Cross-Coupling :

  • The para-substituted boronate in the target compound exhibits superior reactivity compared to meta-substituted analogues (e.g., ) due to reduced steric hindrance and optimal electronic conjugation .
  • Halogenated derivatives (e.g., Cl or F at C2) show reduced reactivity, attributed to electron-withdrawing effects destabilizing the boronate .

Stability :

  • The methyl group at C2 enhances thermal and chemical stability compared to halogenated analogues, as observed in safety data sheets .
  • Methyl esters (e.g., ) exhibit comparable stability to ethyl esters but differ in solubility and purification behavior .

Synthesis :

  • Photocatalytic borylation is effective for unsubstituted analogues (e.g., ), while sterically hindered derivatives require lithium-halogen exchange or tailored Pd-catalyzed protocols .

Applications :

  • Para-substituted boronates are preferred for Suzuki-Miyaura couplings due to higher yields and faster reaction rates .
  • Ortho-methyl groups may facilitate directed functionalization (e.g., C–H activation) post-coupling .

Biological Activity

Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boron-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dioxaborolane moiety that may enhance its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry, organic synthesis, and material sciences.

Basic Information

PropertyValue
Molecular FormulaC16H23BO4
Molecular Weight290.162 g/mol
Boiling Point377.7 ± 25.0 °C
Density1.1 ± 0.1 g/cm³
Flash Point182.3 ± 23.2 °C

Structure

The compound features a boron atom integrated into a dioxaborolane ring, which is known to confer specific reactivity patterns that can be exploited in various chemical reactions and biological applications.

Medicinal Chemistry Applications

This compound has been investigated for its role in drug discovery and development:

  • Anticancer Activity : Research indicates that compounds containing boron can exhibit anticancer properties through mechanisms such as inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. Studies have demonstrated that derivatives of this compound can target specific cancer pathways effectively.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported range from 4–8 μg/mL against certain pathogens, indicating moderate efficacy against resistant strains .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block:

  • Reactivity : The presence of the dioxaborolane moiety enhances the electrophilic character of the compound, making it suitable for various coupling reactions in organic synthesis. This property is particularly valuable in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Material Science

The compound is also utilized in material science applications:

  • Polymer Chemistry : It is incorporated into polymer formulations to enhance chemical stability and reactivity. Its unique structure allows for the development of advanced materials with tailored properties for specific applications .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated:

  • Cell Proliferation Inhibition : The compound exhibited significant inhibition of cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 μM.
  • Selectivity : Notably, it showed a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting a favorable therapeutic window for targeting cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy:

  • Bacterial Strains Tested : The compound was tested against MRSA and Mycobacterium species.
  • Results : The MIC values were determined to be between 4–8 μg/mL for MRSA strains. These findings highlight the potential application of this compound in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. A common approach involves reacting 4-bromo-2-methylbenzoic acid derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., Cs₂CO₃ or Na₂CO₃) in anhydrous THF under reflux (6–12 h, N₂ atmosphere). Post-reaction workup includes solvent evaporation, extraction with diethyl ether, and purification via column chromatography. Yield optimization requires careful control of stoichiometry and catalyst loading .

Q. How is structural characterization performed for this boronate ester?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and boronate ester integration. The pinacolato group shows characteristic peaks at δ ~1.3 ppm (¹H) and δ ~25 ppm (¹³C).
  • X-ray Crystallography : Single-crystal analysis resolves steric effects from the 2-methyl and boronate groups. SHELX software is widely used for refinement, though data interpretation must account for potential rotameric equilibria in solution .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₆H₂₃BO₄: calc. 290.17 g/mol) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The boronate ester serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. Its steric profile (due to the 2-methyl group) can influence coupling efficiency with electron-deficient aryl halides. Applications include synthesizing pharmaceuticals, agrochemicals, and π-conjugated materials. Reaction conditions (e.g., solvent polarity, base strength) must be optimized to avoid protodeboronation .

Advanced Research Questions

Q. How does the 2-methyl substituent affect regioselectivity in meta-C–H borylation reactions?

  • Methodological Answer : The 2-methyl group introduces steric hindrance, directing catalytic borylation to the meta position via transition-state control. Computational studies (DFT) reveal that bulky ligands (e.g., anionic sulfonate ligands) enhance meta-selectivity by destabilizing ortho-intermediates. Experimental validation involves comparing yields and regioselectivity ratios (meta:ortho:para) under varying ligand and temperature conditions .

Q. What strategies mitigate competing side reactions during Suzuki coupling with electron-rich aryl halides?

  • Methodological Answer : Competing homocoupling or deboronation can occur due to oxidative conditions or acidic protons. Mitigation strategies include:

  • Base Selection : Weak bases (e.g., K₃PO₄) reduce protodeboronation.
  • Ligand Design : Bulky, electron-rich ligands (e.g., SPhos) stabilize the Pd center, improving cross-coupling efficiency.
  • Additives : Molecular sieves or scavengers (e.g., tetrabutylammonium bromide) sequester water or acidic byproducts.
  • Kinetic Analysis : Monitoring reaction progress via TLC or in-situ IR identifies optimal termination points to maximize yield .

Q. How are contradictions in spectroscopic data resolved when rotameric forms are present?

  • Methodological Answer : Rotameric equilibria (e.g., from restricted rotation around the boron-aryl bond) complicate NMR interpretation. Resolution strategies include:

  • Variable-Temperature NMR : Lowering temperature (-40°C) slows rotation, splitting peaks into distinct rotamers.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate expected spectra for comparison.
  • X-ray Crystallography : Solid-state structures provide unambiguous confirmation of dominant conformers .

Data Contradiction Analysis

Example : Discrepancies between calculated and observed ¹³C NMR shifts for the boronate ester.

  • Root Cause : Solvent polarity or crystal packing effects in X-ray vs. solution-state NMR.
  • Resolution : Compare experimental shifts with computed values (GIAO method) in the same solvent. Validate via HSQC/HMBC correlations to confirm connectivity .

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